2-amino-3-methyl-N-(pyridin-2-yl)butanamide
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Overview
Description
2-amino-3-methyl-N-(pyridin-2-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-(pyridin-2-yl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate bromoketone under mild and metal-free conditions. The reaction is typically carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents would be optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-(pyridin-2-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or TBHP can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-3-methyl-N-(pyridin-2-yl)butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-amino-3-methyl-N-(pyridin-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino and pyridinyl groups play a crucial role in binding to target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-3-methyl-N-(pyridin-2-yl)butanamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide functionality, but differ in the rest of the molecular structure.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridinyl group but have a different core structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-methyl-N-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHQMMXVZMHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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